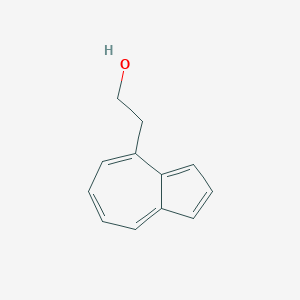
2-(4-Azulyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azulyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The biological applications of 2-(4-Azulyl)ethanol are particularly noteworthy. Research indicates that compounds derived from azulene exhibit significant pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The following table summarizes key studies highlighting the biological effects of this compound derivatives:
Therapeutic Applications
The therapeutic potential of this compound is being actively researched. Its derivatives have been investigated for use in treating conditions such as:
- Cancer : Certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting a role in cancer therapy.
- Inflammatory Diseases : The anti-inflammatory properties may provide therapeutic avenues for conditions like arthritis and other inflammatory disorders.
- Neurological Disorders : Azulene derivatives have shown promise in neuroprotective studies, indicating potential applications in neurodegenerative diseases.
Case Studies
- Anti-inflammatory Activity : A study conducted by Yeromina et al. synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using in vitro models. Compounds that adhered to Lipinski's Rule were prioritized for further experimental testing due to their favorable pharmacokinetic profiles .
- Anticancer Properties : Research has demonstrated that specific azulene-derived compounds can induce apoptosis in various cancer cell lines. This is attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .
Propriétés
Numéro CAS |
13935-44-9 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-azulen-4-ylethanol |
InChI |
InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |
Clé InChI |
NUNNFXWRAPYHDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
SMILES canonique |
C1=CC=C(C2=CC=CC2=C1)CCO |
Key on ui other cas no. |
13935-44-9 |
Synonymes |
2-azulen-4-ylethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















